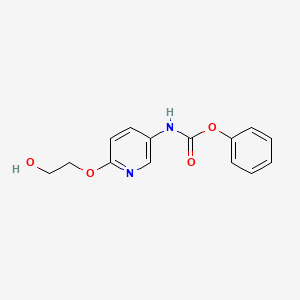
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate is a chemical compound with the molecular formula C14H14N2O4 It is known for its unique structure, which includes a phenyl group, a pyridine ring, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate typically involves the reaction of N-hetaryl ureas with alcohols. This method is environmentally friendly and does not require a catalyst. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . The reaction conditions are mild, and the yields are generally good to high, ranging from 48% to 94% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while reduction can produce amines.
Scientific Research Applications
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological activities .
Comparison with Similar Compounds
Phenyl 6-(2-hydroxyethoxy)pyridin-3-ylcarbamate can be compared with other similar compounds, such as:
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of phenyl, pyridine, and carbamate moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14N2O4 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
phenyl N-[6-(2-hydroxyethoxy)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H14N2O4/c17-8-9-19-13-7-6-11(10-15-13)16-14(18)20-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,16,18) |
InChI Key |
QQOMBWBQUVBCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















